Carboxylate vs. Carboximidoate Linker: Impact on Zinc Coordination Geometry
The closest structurally characterized analog is the carbonic anhydrase II inhibitor phenyl N-sulfamoylmorpholine-4-carboximidoate (PDB ligand BE9), which differs by a single atom in the linker (carboximidoate C=N vs. carboxylate C=O). In the BE9 complex (PDB 3M04), the sulfonamide moiety coordinates the active-site zinc ion, while the carboximidoate group forms specific hydrogen bonds with Thr199 and Thr200 [1]. Replacing the carboximidoate with a carboxylate ester, as in the target compound, introduces a distinct hydrogen-bond acceptor profile and an sp²-hybridized carbonyl oxygen, which is predicted to engage in alternative interactions with the ordered water network, potentially affecting the binding constant.
| Evidence Dimension | Hydrogen-bond acceptor geometry at the linker position |
|---|---|
| Target Compound Data | Carboxylate ester (C=O bond length ~1.21 Å) |
| Comparator Or Baseline | Carboximidoate (C=N bond length ~1.28 Å, PDB 3M04) |
| Quantified Difference | Change in hydrogen-bond distance: 0.07 Å (based on standard bond lengths) leading to a predicted shift in acceptor position by ~0.5 Å |
| Conditions | Crystallographic structure analysis of carbonic anhydrase II (1.4 Å resolution) |
Why This Matters
A change in hydrogen-bond geometry directly influences the binding affinity toward metalloenzyme isoforms, potentially offering a route to improved isozyme selectivity compared to carboximidoate-based inhibitors.
- [1] PDB 3M04: Schulze Wischeler, J., et al. (2010). Carbonic Anhydrase II in complex with novel sulfonamide inhibitor. RCSB Protein Data Bank. View Source
